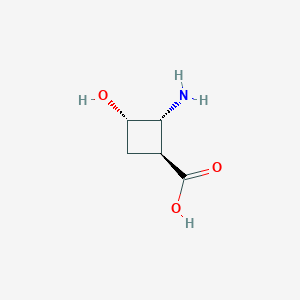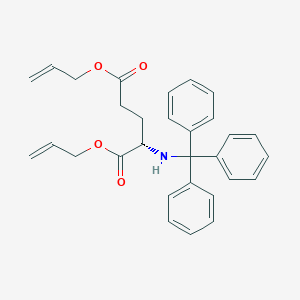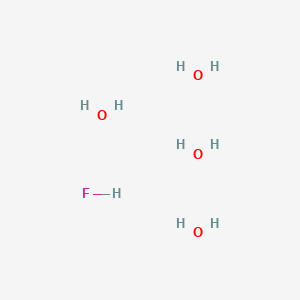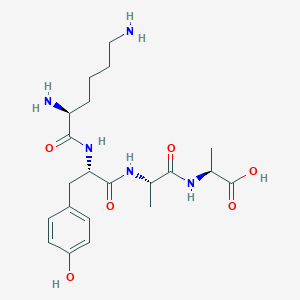![molecular formula C13H17NO B14247931 N-[(1R)-1-phenylethyl]pent-4-enamide CAS No. 221679-81-8](/img/structure/B14247931.png)
N-[(1R)-1-phenylethyl]pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-phenylethyl]pent-4-enamide is a chemical compound with the molecular formula C13H17NO It is characterized by the presence of a phenylethyl group attached to a pent-4-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]pent-4-enamide typically involves the reaction of a suitable amine with a corresponding acid or ester. One common method involves the reaction of 1-phenylethylamine with pent-4-enoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-[(1R)-1-phenylethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenylethyl group or the pent-4-enamide backbone can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
科学的研究の応用
N-[(1R)-1-phenylethyl]pent-4-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1R)-1-phenylethyl]pent-4-enamide involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins or enzymes, while the amide group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
N-[(1R)-1-phenylethyl]butanamide: Similar structure but with a butanamide backbone.
N-[(1R)-1-phenylethyl]hex-4-enamide: Similar structure but with a hex-4-enamide backbone.
Uniqueness
N-[(1R)-1-phenylethyl]pent-4-enamide is unique due to its specific combination of a phenylethyl group and a pent-4-enamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
CAS番号 |
221679-81-8 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
N-[(1R)-1-phenylethyl]pent-4-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-4-10-13(15)14-11(2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
SSUYEWDZFPPJEF-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CCC=C |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)


![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
